Cas no 119-54-0 (N,N-diethylpiperazine-1-carboxamide)
N,N-diethylpiperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxamide,N,N-diethyl-
- PIPERAZINE-1-CARBOXYLIC ACID DIETHYLAMIDE
- N,N-diethylpiperazine-1-carboxamide
- 1-Diethylcarbamylpiperazine
- 1-Piperazine,N,N-Diethyl carboxamide
- Subdamine
- TIMTEC-BB SBB010188
- 1-(N,N-Diethylcarbamoyl)piperazine
- N,N-Diethyl-1-piperazine carboxamide
- AKOS BBS-00005896
- IWJSZNIFIDAYDY-UHFFFAOYSA-N
- EN300-36816
- FT-0677735
- MFCD06796284
- EINECS 204-332-9
- SCHEMBL2420417
- AT27112
- J-004150
- N,N-diethyl-1-piperazinecarboxamide
- CS-0298096
- AKOS002245259
- DTXSID90152284
- NS00023863
- A804310
- BRN87C278X
- AKOS000134172
- AB01001479-01
- UNII-BRN87C278X
- AP-124/43382976
- diethylcarbamylpiperazine
- FS-4905
- 1-Piperazinecarboxamide, N,N-diethyl-
- 119-54-0
- piperazine-1-carboxylic acid diethyl amide
- DTXCID9074775
-
- MDL: MFCD06796284
- Inchi: 1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3
- InChI Key: IWJSZNIFIDAYDY-UHFFFAOYSA-N
- SMILES: O=C(N(CC)CC)N1CCNCC1
Computed Properties
- Exact Mass: 185.15300
- Monoisotopic Mass: 185.152812
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.02
- Boiling Point: 304.7°Cat760mmHg
- Flash Point: 138.1°C
- Refractive Index: 1.486
- PSA: 35.58000
- LogP: 0.62010
N,N-diethylpiperazine-1-carboxamide Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N,N-diethylpiperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024931-1g |
Piperazine-1-carboxylic acid diethylamide |
119-54-0 | >98 | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 024931-2g |
Piperazine-1-carboxylic acid diethylamide |
119-54-0 | >98 | 2g |
£77.00 | 2022-03-01 | |
| Fluorochem | 024931-10g |
Piperazine-1-carboxylic acid diethylamide |
119-54-0 | >98 | 10g |
£308.00 | 2022-03-01 | |
| Alichem | A139002490-10g |
N,N-Diethylpiperazine-1-carboxamide |
119-54-0 | 95% | 10g |
$492.45 | 2023-09-04 | |
| Chemenu | CM381961-5g |
N,N-diethylpiperazine-1-carboxamide |
119-54-0 | CM381961 | 5g |
$265 | 2022-09-04 | |
| Apollo Scientific | OR0896-1g |
N,N-Diethylpiperazine-1-carboxamide |
119-54-0 | 1g |
£85.00 | 2023-08-31 | ||
| abcr | AB233311-2 g |
Piperazine-1-carboxylic acid diethylamide; . |
119-54-0 | 2g |
€134.40 | 2023-04-27 | ||
| abcr | AB233311-10 g |
Piperazine-1-carboxylic acid diethylamide; . |
119-54-0 | 10g |
€435.40 | 2023-04-27 | ||
| eNovation Chemicals LLC | D761942-2g |
1-Piperazinecarboxamide, N,N-diethyl- |
119-54-0 | 98% | 2g |
$270 | 2024-06-08 | |
| Enamine | EN300-36816-0.05g |
N,N-diethylpiperazine-1-carboxamide |
119-54-0 | 0.05g |
$29.0 | 2023-02-10 |
N,N-diethylpiperazine-1-carboxamide Suppliers
N,N-diethylpiperazine-1-carboxamide Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on N,N-diethylpiperazine-1-carboxamide
Comprehensive Overview of N,N-Diethylpiperazine-1-carboxamide (CAS 119-54-0): Properties, Applications, and Industry Insights
N,N-Diethylpiperazine-1-carboxamide (CAS 119-54-0), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This piperazine derivative, characterized by its carboxamide functional group, serves as a versatile intermediate in synthetic chemistry. The compound's molecular formula C9H19N3O and molar mass of 185.27 g/mol make it particularly valuable for designing bioactive molecules. Researchers frequently explore its potential in drug discovery, where its piperazine core offers excellent hydrogen bonding capabilities and improved solubility profiles for candidate compounds.
Recent advancements in heterocyclic chemistry have highlighted the importance of N,N-diethylpiperazine-1-carboxamide as a building block for novel therapeutic agents. The compound's balanced lipophilicity, achieved through its diethyl substitution, makes it particularly useful in optimizing pharmacokinetic properties of drug candidates. Pharmaceutical scientists often incorporate this scaffold into molecules targeting central nervous system disorders, where the piperazine-carboxamide combination demonstrates favorable blood-brain barrier penetration. These applications align with current industry trends toward CNS-targeted therapeutics and precision medicine approaches.
The synthesis of CAS 119-54-0 typically involves the reaction of piperazine-1-carboxylic acid with diethylamine under controlled conditions. Modern green chemistry protocols have optimized this process to minimize environmental impact, reflecting the growing demand for sustainable synthetic methods. Analytical characterization of the compound includes techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy, ensuring compliance with rigorous quality standards required for pharmaceutical intermediates. These analytical procedures address common queries from researchers regarding compound verification and quality control in chemical synthesis.
Beyond pharmaceutical applications, N,N-diethylpiperazine-1-carboxamide finds use in materials science, particularly in the development of functional polymers and coordination complexes. Its ability to act as a ligand for various metal ions makes it valuable in catalysis research, where scientists seek efficient catalytic systems for industrial processes. The compound's thermal stability and solubility characteristics also contribute to its utility in advanced material formulations, responding to industry needs for high-performance additives.
Storage and handling of CAS 119-54-0 require standard laboratory precautions, with recommendations to maintain the compound in a cool, dry environment protected from moisture. These guidelines address frequently searched topics about chemical storage best practices and material stability. The compound's shelf life and compatibility with common solvents are frequently discussed in research forums, highlighting the practical considerations for laboratory use. Such information proves valuable for both academic researchers and industrial chemists working with this intermediate.
Emerging research directions for piperazine-1-carboxamide derivatives include their potential in bioactive molecule design and medicinal chemistry optimization. Recent publications have explored structure-activity relationships of similar compounds, providing insights for drug discovery pipelines. The scientific community continues to investigate modifications to the diethyl carboxamide moiety to enhance target specificity and reduce off-target effects, aligning with current trends in selective therapeutic development.
Commercial availability of N,N-diethylpiperazine-1-carboxamide meets the demand from pharmaceutical and research institutions worldwide. Suppliers typically provide the compound with comprehensive certificates of analysis, addressing the need for transparent sourcing in chemical procurement. The global market for such specialized intermediates continues to grow, driven by increasing investment in drug development and chemical innovation. This economic perspective completes the holistic understanding of this valuable chemical entity.
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